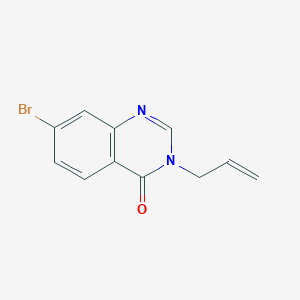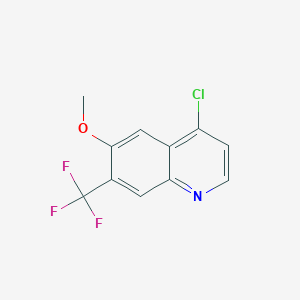
4-氯-6-甲氧基-7-三氟甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of various quinoline derivatives, including those with chloro, methoxy, and trifluoromethyl groups, has been extensively studied. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction . Another study reported the regiospecific preparation of trifluoromethyl substituted 4-(1H-pyrazol-1-yl)-7-chloroquinolines, starting from 7-chloro-4-hydrazinoquinoline . Additionally, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate through substitution, nitration, reduction, cyclization, and chlorination . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was also reported, starting from 4-methoxyaniline .
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and X-ray crystallography have been used to determine the molecular structures of these quinoline derivatives. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline crystallizes in an orthorhombic system with specific unit-cell parameters . Another compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was shown to crystallize in the orthorhombic system, space group Pbca, with its molecular structure confirmed by X-ray crystallography .
Chemical Reactions Analysis
The quinoline derivatives undergo various chemical reactions. For instance, 7-chloro-4-methoxyquinoline was treated with thiophosgene and barium carbonate, leading to ring scission and the formation of other heterocyclic systems . The dehydration reaction of 4,5-dihydropyrazolylquinolines under acid conditions furnished a new series of 4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the orthorhombic crystalline structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline suggests a rigid and well-defined molecular geometry, which could influence its reactivity and interaction with other molecules . The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acts as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential biological activity .
科学研究应用
合成和结构分析
合成方法:化合物4-氯-6-甲氧基-7-三氟甲基喹啉已通过各种方法合成,表明其具有大规模生产的潜力。赵、雷和郭(2017年)描述了一种合成方法,从廉价原材料开始,实验操作简单,反应条件温和,实现了85%的产率(Zhao, Lei, & Guo, 2017)。
结构表征:已使用各种技术如NMR、MS、FT-IR、FT-Raman、UV–Vis和X射线衍射对类似化合物进行了深入表征。例如,Murugavel等人(2017年)对相关化合物进行了广泛的表征,有助于理解其分子结构和性质(Murugavel,Sundramoorthy,Lakshmanan,Subashini和Kumar,2017年)。
在化学中的潜在应用
化学传感器:化合物的衍生物,5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6,已被评估其作为镉的化学传感器的应用,显示出在检测废水和食品中Cd^2+浓度方面的潜力(Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001)。
荧光性质:已研究了相关化合物的荧光性质,如6-甲氧基-2-氧喹啉-3,4-二氰基,揭示了它们在需要长波长荧光光谱和高量子产率的应用中的潜力(Enoua, Lahm, Uray, & Stadlbauer, 2014)。
在生物研究中的应用
- 微管蛋白聚合抑制剂:研究表明,含有6-甲氧基-1,2,3,4-四氢喹啉基团的化合物可以作为微管蛋白聚合抑制剂,显示出显著的体外细胞毒活性。这表明在癌症研究和治疗中具有潜在应用(Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014)。
属性
IUPAC Name |
4-chloro-6-methoxy-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-10-4-6-8(12)2-3-16-9(6)5-7(10)11(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJAPOKMQVAINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25759-93-7 |
Source


|
| Record name | 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)
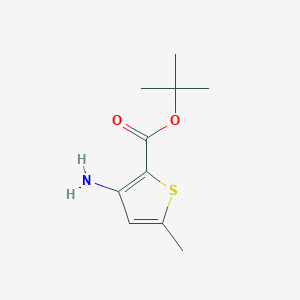
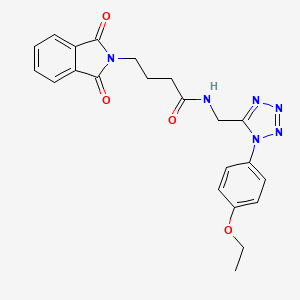
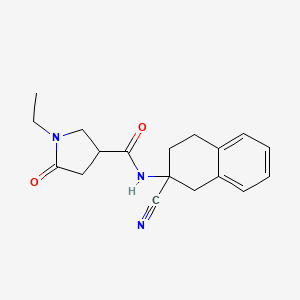

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2524598.png)
![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

